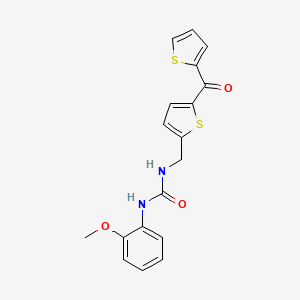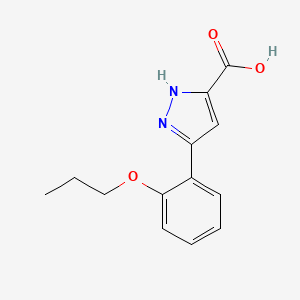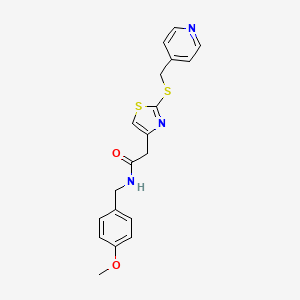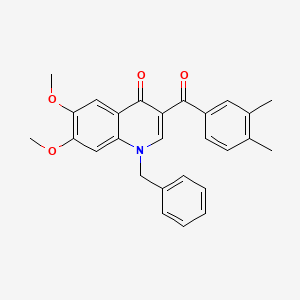![molecular formula C10H15N3 B2621487 2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine CAS No. 1866279-07-3](/img/structure/B2621487.png)
2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine” is a complex organic molecule that contains an azetidine ring and two pyridine rings . Azetidine is a four-membered ring with one nitrogen atom, while pyridine is a six-membered ring with one nitrogen atom. The presence of these functional groups may confer certain chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a pyridine ring via an ethan-1-amine linker . The exact structure would depend on the positions of these groups in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of nitrogen in the azetidine and pyridine rings would likely make the compound a base. The compound’s solubility would depend on the exact structure and the presence of any functional groups .Mecanismo De Acción
The mechanism of action of AZD-7594 involves its selective binding to the α7 nAChR. This binding leads to the inhibition of the receptor's activity, which in turn affects various physiological processes in the brain. The inhibition of the α7 nAChR has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZD-7594 have been extensively studied in animal models. The inhibition of the α7 nAChR by AZD-7594 has been shown to improve cognitive function, reduce inflammation, and decrease the levels of beta-amyloid plaques in the brain. These effects make AZD-7594 a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using AZD-7594 in lab experiments is its high purity and selectivity. This compound has been shown to have a high affinity for the α7 nAChR, making it an ideal tool for studying the receptor's function. However, one limitation of using AZD-7594 is its cost. This compound is relatively expensive, which may limit its use in some research studies.
Direcciones Futuras
There are several future directions for the use of AZD-7594 in scientific research. One potential application is in the development of new treatments for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, AZD-7594 could be used to study the function of the α7 nAChR in other physiological processes, such as inflammation and pain perception. Further research is needed to fully understand the potential applications of AZD-7594 in scientific research.
Conclusion:
In conclusion, 2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine, also known as AZD-7594, is a promising compound for scientific research due to its potential applications in the field of neuroscience. This compound has been shown to act as a selective antagonist of the α7 nAChR, which makes it an ideal tool for studying the receptor's function. Further research is needed to fully understand the potential applications of AZD-7594 in scientific research.
Métodos De Síntesis
The synthesis of AZD-7594 involves the reaction of 2-bromo-5-chloropyridine with azetidine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-chloroethylamine hydrochloride to produce AZD-7594. This process yields a high purity product that can be used in various research applications.
Aplicaciones Científicas De Investigación
AZD-7594 has been found to have potential applications in various scientific research studies. One of the primary applications of this compound is in the field of neuroscience. AZD-7594 has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, and its dysfunction has been linked to various neurological disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
2-[6-(azetidin-1-yl)pyridin-3-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-5-4-9-2-3-10(12-8-9)13-6-1-7-13/h2-3,8H,1,4-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJJQPFCCCDPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1866279-07-3 |
Source


|
| Record name | 2-[6-(azetidin-1-yl)pyridin-3-yl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2621405.png)
![Benzo[d][1,3]dioxol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2621406.png)


![6-Benzyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2621412.png)
![N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2621414.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2621415.png)




![N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2621423.png)
![3-(pyridin-2-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2621424.png)
